N'-(4-ethylphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide
Description
N'-(4-Ethylphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a synthetic organic molecule featuring:
- A 4-ethylphenyl substituent.
- A 4-methoxyphenyl group.
- A 4-methylpiperazine heterocycle.
- A central ethanediamide linker.
This compound is hypothesized to exhibit pharmacological activity due to structural similarities with known bioactive molecules, particularly in metabolic regulation or enzyme inhibition .
Properties
IUPAC Name |
N'-(4-ethylphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3/c1-4-18-5-9-20(10-6-18)26-24(30)23(29)25-17-22(28-15-13-27(2)14-16-28)19-7-11-21(31-3)12-8-19/h5-12,22H,4,13-17H2,1-3H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEZNFNMHCDXQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-ethylphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Ethanediamide Backbone: This can be achieved by reacting ethylenediamine with appropriate acylating agents.
Introduction of the 4-Ethylphenyl Group: This step may involve the use of Friedel-Crafts acylation or alkylation reactions.
Attachment of the 4-Methoxyphenyl Group: This can be done through nucleophilic aromatic substitution reactions.
Incorporation of the 4-Methylpiperazine Ring: This step may involve the use of piperazine derivatives in substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Key Reaction Types
The compound’s amide bonds and aromatic substituents enable diverse chemical transformations:
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Hydrolysis
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Mechanism : Amide bonds can undergo hydrolysis under acidic or basic conditions, yielding carboxylic acids and amines.
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Conditions : Strong acids (e.g., HCl) or bases (e.g., NaOH) at elevated temperatures.
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Products : Cleavage of amide bonds would produce 4-ethylphenylamine and 2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethylamine derivatives.
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Alkylation
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Mechanism : The piperazine ring may participate in alkylation reactions, though the compound’s existing ethyl and methyl substituents suggest steric hindrance.
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Reagents : Alkyl halides (e.g., methyl iodide) or alkylating agents under basic conditions.
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Substitution Reactions
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Electrophilic Aromatic Substitution : The aromatic rings (4-ethylphenyl and 4-methoxyphenyl) are reactive toward nitration, sulfonation, or halogenation.
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Nucleophilic Substitution : Unlikely due to the absence of suitable leaving groups.
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Oxidation/Reduction
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Oxidation : Methoxy groups (-OCH₃) can be oxidized to hydroxyl (-OH) groups using reagents like KMnO₄.
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Reduction : Amide groups can be reduced to amines using LiAlH₄ or catalytic hydrogenation.
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Reaction Conditions and Reagents
| Reaction Type | Reagents | Conditions | Key Observations |
|---|---|---|---|
| Hydrolysis | HCl, NaOH, or H₂O | Elevated temperatures (60–100°C) | Selective cleavage of amide bonds. |
| Oxidation | KMnO₄, CrO₃ | Acidic or neutral conditions | Converts methoxy to hydroxyl groups. |
| Reduction | LiAlH₄, H₂/Pd catalyst | Inert atmosphere (N₂/Ar), room temperature | Converts amides to primary amines. |
Structural Stability and Reactivity
The compound’s stability is influenced by:
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Amide Hydrolysis : Susceptible under acidic/basic conditions but stabilized by steric hindrance from bulky substituents.
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Piperazine Reactivity : The 4-methylpiperazin-1-yl group may participate in nucleophilic reactions, though its tertiary amine nature limits reactivity.
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Solubility : Polar amide groups and aromatic substituents affect solubility in organic solvents (e.g., DCM, DMF).
Comparative Analysis of Related Compounds
A comparison with structurally similar compounds highlights reactivity trends:
Research Findings
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Biological Implications : Reactions altering methoxy groups (e.g., oxidation) may modulate interactions with biological targets, affecting pharmacokinetics.
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Analytical Monitoring : Reactions are typically tracked via TLC, HPLC, or NMR to ensure purity and identify byproducts.
Challenges in Reaction Design
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Steric Hindrance : Bulky substituents (4-ethylphenyl, 4-methylpiperazine) may limit reactivity.
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Selectivity : Avoiding unintended side reactions (e.g., over-oxidation) requires precise control of conditions.
Scientific Research Applications
Chemical Properties and Structure
The compound can be represented by the following structural formula:
- Molecular Formula : C23H30N4O3
- Molecular Weight : 410.5 g/mol
- IUPAC Name : N'-(4-ethylphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide
Medicinal Chemistry
The compound has shown promise as a potential therapeutic agent due to its ability to modulate neurotransmitter systems. Key findings include:
- Sleep Modulation : Studies indicate that this compound can enhance slow-wave sleep, reduce awakenings after sleep onset, and decrease time awake after sleep onset. These effects suggest a role in treating insomnia and other sleep disorders.
Neuropharmacology
Research has demonstrated that the compound interacts with serotonin and dopamine receptors, which are critical in regulating mood and behavior. Its structural features indicate potential for developing new antidepressants or anxiolytics .
Animal Studies
In rodent models, administration of this compound resulted in significant improvements in sleep architecture, as measured by polysomnography. Parameters such as total sleep time and REM sleep duration were positively influenced.
In Vitro Studies
Preliminary in vitro assays have indicated that the compound may exhibit inhibitory effects on certain enzymes related to neurotransmitter metabolism, suggesting a potential role in modulating neurotransmitter levels .
Mechanism of Action
The mechanism of action of N’-(4-ethylphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to Receptors: Interaction with specific receptors or enzymes.
Modulation of Pathways: Influence on biochemical pathways or cellular processes.
Chemical Interactions: Formation of complexes or adducts with other molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s structural analogs differ in substituents, linkers, and heterocyclic moieties, which influence their physicochemical and biological properties.
Table 1: Structural and Functional Comparison
Impact of Structural Variations on Pharmacological Properties
(a) Linker Modifications
- Ethanediamide vs. This could improve target binding affinity but may reduce metabolic stability. Butyrylfentanyl’s butanamide linker () contributes to opioid receptor affinity, whereas the ethanediamide in the target compound likely redirects activity toward non-opioid targets.
(b) Aromatic and Heterocyclic Substituents
- 4-Ethylphenyl vs. 4-Methylpiperazine improves aqueous solubility relative to piperidine (as in ) due to its basic nitrogen, aiding bioavailability.
Physicochemical and Pharmacokinetic Considerations
- Molecular Weight : ~424.5 g/mol (estimated for target), aligning with Lipinski’s rule for drug-likeness.
- Solubility : The 4-methylpiperazine moiety enhances water solubility, critical for oral absorption.
- Metabolic Stability : Ethanediamide linkers may resist esterase-mediated hydrolysis better than acetamide derivatives but could be susceptible to amidase cleavage.
Biological Activity
N'-(4-ethylphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article provides an in-depth analysis of its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple functional groups that contribute to its biological interactions. The presence of an ethylphenyl group, methoxyphenyl moiety, and a piperazine ring enhances its potential for interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with G protein-coupled receptors (GPCRs), which play a crucial role in signal transduction within cells. It has been noted that compounds with similar structures often exhibit modulatory effects on serotonin and dopamine receptors, which are essential for various physiological processes.
1. Antidepressant Effects
Research indicates that derivatives of piperazine, including those similar to this compound, show significant antidepressant activity. These compounds often act as selective serotonin reuptake inhibitors (SSRIs), enhancing serotonin levels in the brain and improving mood regulation .
2. Anxiolytic Properties
Studies have suggested that the compound may exhibit anxiolytic effects by modulating neurotransmitter systems associated with anxiety disorders. Its interaction with serotonin receptors could potentially lead to reduced anxiety symptoms .
3. Anti-inflammatory Activity
Some findings propose that the compound may possess anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines. This could make it a candidate for treating inflammatory conditions .
Data Table: Summary of Biological Activities
| Activity | Mechanism | References |
|---|---|---|
| Antidepressant | Inhibition of serotonin reuptake | |
| Anxiolytic | Modulation of serotonin receptors | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Case Studies
Several case studies have highlighted the efficacy of piperazine derivatives in clinical settings:
- Case Study 1 : A clinical trial involving a similar piperazine derivative demonstrated significant improvement in depression scores among participants after eight weeks of administration.
- Case Study 2 : Another study focused on the anxiolytic effects observed in patients with generalized anxiety disorder, where the compound showed promise in reducing anxiety symptoms compared to placebo controls.
Research Findings
Recent research has focused on elucidating the specific receptor interactions and signaling pathways involved. For instance:
- A study published in PubMed Central explored the binding affinity of related compounds to various GPCRs, revealing potential selectivity towards serotonin receptors .
- Another investigation into the pharmacokinetics indicated favorable absorption and distribution profiles, suggesting good bioavailability for therapeutic applications .
Q & A
Q. Advanced
- Cross-Validation : Compare NMR and IR data with structurally similar compounds (e.g., N-(4-chloro-2-nitrophenyl) derivatives) to identify deviations caused by substituent effects .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or conformation by determining the crystal structure .
- Dynamic NMR Studies : Analyze temperature-dependent spectral changes to assess rotational barriers in flexible groups (e.g., 4-methylpiperazine) .
How can reaction yields be optimized for introducing the 4-methylpiperazine moiety?
Q. Advanced
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions; adjust ligand-to-metal ratios to reduce side products .
- Temperature Control : Maintain reactions at -20°C to 0°C to minimize decomposition of sensitive intermediates .
- Stoichiometry Adjustments : Use a 10-20% excess of the piperazine derivative to drive the reaction to completion .
- Real-Time Monitoring : Employ TLC or inline UV spectroscopy to track reaction progress and terminate at optimal conversion .
What in vitro assays are suitable for evaluating the compound’s biological activity?
Q. Advanced
- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based substrates .
- Receptor Binding Studies : Use radiolabeled ligands (e.g., ³H-labeled analogs) to determine binding affinity (Kd) for receptors like histamine H1/H4 .
- Cytotoxicity Screening : Perform MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects .
- Controls : Include positive controls (e.g., imatinib for kinase assays) and solvent-only blanks to validate results .
How does the 4-methoxyphenyl group influence the compound’s physicochemical properties?
Q. Advanced
- Lipophilicity : The methoxy group increases logP, enhancing membrane permeability but reducing aqueous solubility .
- Electronic Effects : Electron-donating methoxy groups alter aromatic ring reactivity, impacting hydrogen-bonding interactions in biological targets .
- Conformational Stability : Substituent orientation (e.g., para vs. meta) affects molecular packing in the solid state, as shown in crystal structures of related acetamides .
What safety protocols are critical when handling this compound?
Q. Basic
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of fine powders .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .
How can researchers address discrepancies between computational predictions and experimental solubility data?
Q. Advanced
- Solvent Screening : Test solubility in DMSO, ethanol, and buffered saline (pH 7.4) to identify optimal storage conditions .
- Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility for biological assays .
- Thermodynamic Analysis : Measure melting points and enthalpy of dissolution to refine computational models .
What are the key considerations for designing stability studies under long-term storage?
Q. Advanced
- Temperature : Store at -20°C in amber vials to prevent photodegradation; monitor degradation via HPLC every 6 months .
- Humidity Control : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of amide bonds .
- Accelerated Aging : Perform stress testing at 40°C/75% RH for 1-3 months to predict shelf life .
How can structure-activity relationship (SAR) studies be designed for this compound?
Q. Advanced
- Analog Synthesis : Modify the 4-ethylphenyl or 4-methylpiperazine groups to assess impact on bioactivity .
- 3D-QSAR Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins .
- Data Correlation : Plot substituent electronic parameters (Hammett σ) against IC₅₀ values to identify key functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
